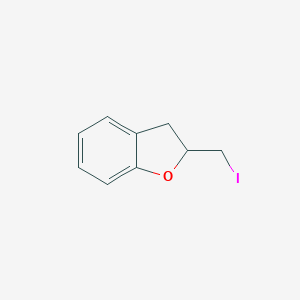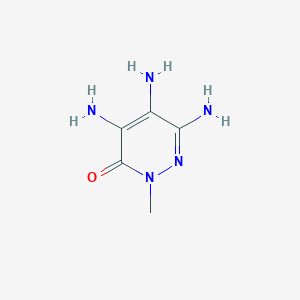
4,5,6-Triamino-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Triamino-2-methylpyridazin-3(2H)-one, also known as TAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyridazine, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. TAP has three amino groups attached to the pyridazine ring, making it a triamino compound.
Mécanisme D'action
The mechanism of action of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one varies depending on its application. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses by interfering with their viral DNA synthesis. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one inhibits the growth of weeds and fungi by disrupting their metabolic pathways, specifically by inhibiting the activity of the enzyme dihydrofolate reductase.
Effets Biochimiques Et Physiologiques
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to have both biochemical and physiological effects. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to inhibit the growth of weeds and fungi. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have toxic effects on some organisms, such as fish and bacteria, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to be stable under a wide range of conditions, making it suitable for use in different experimental setups. However, the limitations of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its potential toxicity to some organisms and the need for further studies to determine its safety and efficacy in different applications.
Orientations Futures
There are several future directions for research on 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one for different types of cancer and viral infections. In agriculture, further studies are needed to determine the efficacy and safety of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a herbicide and fungicide. In materials science, further studies are needed to explore the potential applications of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a fluorescent probe and as a precursor for the synthesis of other compounds. Overall, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazine-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then oxidized to form 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. The yield of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Applications De Recherche Scientifique
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
132635-22-4 |
|---|---|
Nom du produit |
4,5,6-Triamino-2-methylpyridazin-3(2H)-one |
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
4,5,6-triamino-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H9N5O/c1-10-5(11)3(7)2(6)4(8)9-10/h6-7H2,1H3,(H2,8,9) |
Clé InChI |
OZCUNFVCMWOEDG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
SMILES canonique |
CN1C(=O)C(=C(C(=N1)N)N)N |
Synonymes |
3(2H)-Pyridazinone, 4,5,6-triamino-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



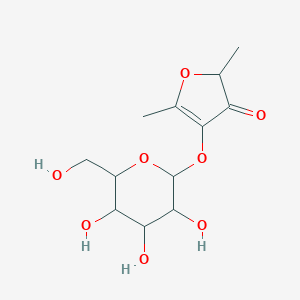
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)


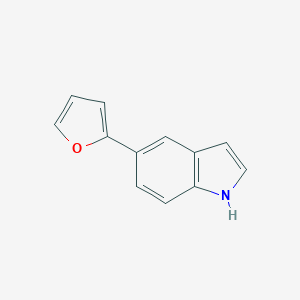

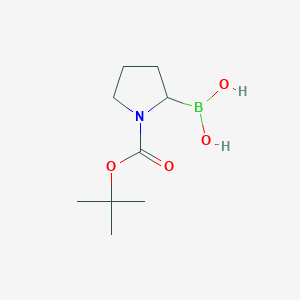
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
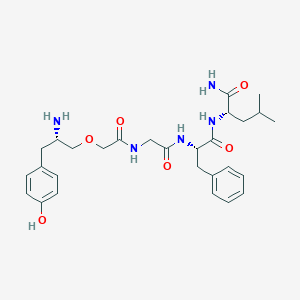
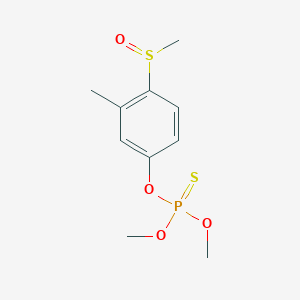
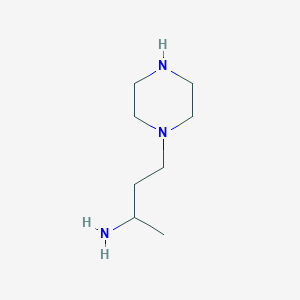

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
